molecular formula C9H8BrClO2 B2667798 Methyl 5-bromo-3-chloro-2-methylbenzoate CAS No. 1522778-35-3

Methyl 5-bromo-3-chloro-2-methylbenzoate

Cat. No.: B2667798
CAS No.: 1522778-35-3
M. Wt: 263.52
InChI Key: LXRLPGXLBLBKTR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine and chlorine substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

Methyl 5-bromo-3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for temperature and pressure control is common to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-chloro-2-methylbenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chlorobenzoate
  • Methyl 3-bromo-2-chlorobenzoate
  • Methyl 5-chloro-2-methylbenzoate

Uniqueness

Methyl 5-bromo-3-chloro-2-methylbenzoate is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses.

Properties

IUPAC Name

methyl 5-bromo-3-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRLPGXLBLBKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522778-35-3
Record name methyl 5-bromo-3-chloro-2-methylbenzoate
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